N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is a compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of fluorescent dyes, OLEDs, sensors, and insecticides.
Mechanism of Action
The mechanism of action of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to various biological targets. This interaction can inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives such as:
- Ataluren: Used for the treatment of Duchenne muscular dystrophy .
- Azilsartan: Applied for hypertension medication .
- Opicapone: Approved as adjunctive therapy for Parkinson’s disease .
Uniqueness
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct bioactivity and chemical properties compared to other 1,2,4-oxadiazole derivatives. Its dual aromatic rings and methoxy groups further enhance its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-6-5-7-14(8-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQRRAHCLIXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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